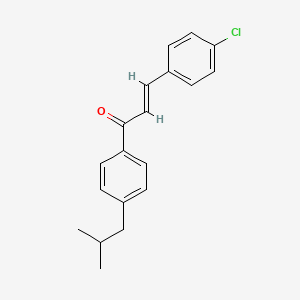
7-Octadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Octadecenoic acid is a natural product found in Calotropis procera with data available.
Wissenschaftliche Forschungsanwendungen
Oxidized Derivatives of Linoleic Acid and Inflammation
Linoleic acid, a polyunsaturated fatty acid, when oxidized, results in various derivatives including hydroxyoctadecadienoic acids and others. These derivatives play a critical role in the regulation of inflammatory processes related to metabolic syndrome and cancer. The derivatives affect numerous metabolic and inflammatory pathways, demonstrating both beneficial and detrimental effects, which makes their exact role in the progression of certain disorders complex and multifaceted. Understanding these derivatives at different stages of a disorder's development is vital, and novel pharmacological approaches could potentially regulate inflammation beneficially (Vangaveti et al., 2016).
Renewable Resources in Coatings Technology
The use of 7-Octadecenoic acid and its derivatives is significant in the development of more environment-friendly paints and coatings. The research includes the application of plant proteins and vegetable oils in coating systems. Notably, certain oils like Euphorbia lagascae and Vernonia galamensis are rich in epoxy fatty acids (like 9c,12,13 epoxy-octadecenoic acid) that can be used as reactive diluents, showcasing the potential of these fatty acids in the coatings industry (Derksen, Cuperus, & Kolster, 1996).
Trans Fatty Acids in Health and Analysis
While not directly related to this compound, the review on trans fatty acids, especially trans-octadecenoic acids, highlights the complex nature of fatty acids in health. The review discusses the physiological effects, analytical methods, incidence in edible fats, and intake rates of trans fatty acids. It emphasizes the need for further nutritional studies and a balanced discussion that does not neglect the comparison with saturated fatty acids (Precht & Molkentin, 1995).
Colonic Anti-inflammatory Mechanisms of Conjugated Linoleic Acid
Conjugated linoleic acid, consisting of various isomers of octadecadienoic acid, has shown potential in reducing inflammation, particularly in relation to inflammatory bowel disease. The review discusses the anti-inflammatory mechanisms of CLA and its effects on eicosanoid synthesis and PPAR activity. This understanding might lead to novel nutritional therapies for enteric inflammation (Bassaganya-Riera, Hontecillas, & Beitz, 2002).
Eigenschaften
CAS-Nummer |
14122-42-0 |
|---|---|
Molekularformel |
Cl6Rh.3K |
Molekulargewicht |
0 |
IUPAC-Name |
(E)-octadec-7-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-10,13-17H2,1H3,(H,19,20)/b12-11+ |
SMILES |
CCCCCCCCCCC=CCCCCCC(=O)O |
Synonyme |
7-Octadecenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




